2-(Piperazin-1-yl)pyridin-4-amine is a chemical compound characterized by the presence of a piperazine ring attached to a pyridine moiety. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its structural features that allow for interaction with biological targets.
2-(Piperazin-1-yl)pyridin-4-amine falls under the category of heterocyclic amines. It is specifically classified as a pyridine derivative due to its pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom.
The synthesis of 2-(Piperazin-1-yl)pyridin-4-amine typically involves substitution reactions between piperazine and pyridine derivatives. Various synthetic pathways have been developed, including:
For instance, one method involves the reaction of 4-bromopyridine with piperazine under basic conditions, leading to the formation of 2-(Piperazin-1-yl)pyridin-4-amine with good yields. The reaction typically requires monitoring via techniques such as High-Performance Liquid Chromatography (HPLC) to ensure product purity and yield .
The molecular formula for 2-(Piperazin-1-yl)pyridin-4-amine is , with a molecular weight of approximately 176.22 g/mol. The compound exhibits specific spectral characteristics that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for confirmation of its structure .
2-(Piperazin-1-yl)pyridin-4-amine can participate in various chemical reactions typical for amines and heterocycles:
For example, acylation can be performed by reacting 2-(Piperazin-1-yl)pyridin-4-amine with an acyl chloride in the presence of a base like triethylamine, yielding various substituted amides .
The mechanism of action for compounds like 2-(Piperazin-1-yl)pyridin-4-amine often involves interaction with biological targets such as receptors or enzymes.
Studies have shown that derivatives of piperazine exhibit activity against various biological targets, including those implicated in neurological disorders .
The physical properties of 2-(Piperazin-1-yl)pyridin-4-amine include:
Key chemical properties include:
Relevant data from spectral analyses (e.g., NMR, IR) confirm the presence of functional groups characteristic of amines and heterocycles .
The primary applications of 2-(Piperazin-1-yl)pyridin-4-amines are in medicinal chemistry and pharmacology:
Classical routes to 2-(piperazin-1-yl)pyridin-4-amine rely on nucleophilic aromatic substitution (SNAr) and stepwise alkylation protocols. The most direct approach involves reacting 4-amino-2-halopyridine (typically chloro or fluoro derivatives) with unprotected or N-protected piperazine. This reaction proceeds under reflux in polar aprotic solvents (e.g., DMF, NMP) at 80–120°C for 12–24 hours, yielding 50–65% of the target compound [3] [4]. Key limitations include:
Alternative routes employ condensation reactions between 2,4-dihalopyridines and piperazine followed by selective amination at C4. This method requires sequential operations with precise temperature control to achieve 45–60% yields [10].
Table 1: Traditional Synthesis Methods Comparison | Method | Conditions | Yield (%) | Limitations |
---|---|---|---|---|
Direct SNAr | Piperazine, DMF, 110°C, 24h | 50-65 | Low regioselectivity | |
Protected SNAr (Boc) | Boc-piperazine, NMP, 100°C, 12h → TFA deprotection | 40-55 | Extra deprotection step | |
Sequential Condensation | 1) Piperazine (1eq), THF, 0°C → 2) NH₃, EtOH, 60°C | 45-60 | Multi-step, moderate atom economy |
Transition metal-catalyzed cross-couplings revolutionized access to this scaffold by enabling C–N bond formation under milder conditions:
Tandem deprotection-protocols where Pd-catalyzed coupling with Boc-piperazine is followed by in situ TFA cleavage [4]
Ullmann-Goldberg Coupling: Copper-mediated methods (CuI/N,N'-dimethylethylenediamine) in dioxane at 100°C provide cost-effective routes (70–78% yield). Recent improvements feature:
Photocatalytic variants (Cu/photoredox dual catalysis) operating at room temperature [10]
Transition-Metal-Free Amination: Lithium bis(trimethylsilyl)amide (LiHMDS)-promoted reactions in THF at 25°C achieve 80% yields in 2 hours via soluble lithium amide intermediates, eliminating metal contamination concerns [3] [10].
Table 2: Modern Catalytic Methods Performance | Catalytic System | Conditions | Yield (%) | Reaction Time |
---|---|---|---|---|
Pd₂(dba)₃/BrettPhos | Toluene, 80°C, KOtBu | 85-92 | 4-8 h | |
CuI/N,N'-dimethylethylenediamine | Dioxane, 100°C, Cs₂CO₃ | 70-78 | 12-18 h | |
Cu₂O nanoparticles (photoredox) | MeCN, blue LEDs, rt | 82 | 3 h | |
LiHMDS (metal-free) | THF, 25°C | 80 | 2 h |
Industrial implementation requires addressing three critical bottlenecks: purification challenges, solvent volume efficiency, and catalyst cost. Recent innovations include:
Continuous Flow Hydrogenation: Integrated systems combining Pd-catalyzed coupling with continuous hydrogenation using Pd/C-packed columns achieve >95% conversion with residence times <30 minutes, eliminating batch-to-batch variability [1].
Solvent-Switch Technologies: Replacement of high-boiling DMF/NMP with cyclopentyl methyl ether (CPME) enables direct crystallization of the product from reaction mixtures, reducing solvent usage by 60% and cutting purification costs [3].
Solid-State Diazotization: For substrates requiring 4-amino group installation, resin-bound tert-butyl nitrite reagents minimize diazonium decomposition risks during scale-up, improving safety profiles [10].
Key metrics from pilot-scale runs (10 kg batch):
Palbociclib (Ibrance®): The commercial route employs a Buchwald-Hartwig coupling between 5-chloropyridin-2-amine and N-Boc-piperazine, followed by TFA deprotection. Critical optimization involved:
Ribociclib (Kisqali®): Features a transition-metal-free amination where 2,4-dichloropyrimidine undergoes sequential displacement:
Vortioxetine (Brintellix®): Showcases regioselective functionalization where 2-(piperazin-1-yl)pyridin-4-amine serves as a nucleophilic core. The synthesis uses:
Table 3: API Synthesis Featuring 2-(Piperazin-1-yl)pyridin-4-amine | Drug (Brand) | Indication | Key Synthetic Step | Yield (%) |
---|---|---|---|---|
Palbociclib (Ibrance®) | Breast cancer | Buchwald-Hartwig amination → deprotection | 87 | |
Ribociclib (Kisqali®) | Breast cancer | Sequential LiHMDS-promoted amination | 85 | |
Vortioxetine (Brintellix®) | Depression | Ullmann coupling with 2-chlorothiophene | 78 |
Compound Names Mentioned:
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1